ethyl 6-methyl-2-oxo-4-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1H-pyrimidine-5-carboxylate
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Description
This compound is a pyrimidine derivative, which is a class of compounds that includes several important biomolecules like cytosine, thymine, and uracil, which are components of nucleic acids . The presence of the sulfanyl group (-SH) could potentially give this compound unique reactivity or biological activity.
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The ethyl, methyl, oxo, piperidinyl, and sulfanyl groups would be attached to this ring at the positions indicated by the numbers in the name of the compound.
Scientific Research Applications
Synthesis and Crystal Structure
The synthesis of novel 4-thiopyrimidine derivatives, including those related to ethyl 6-methyl-2-oxo-4-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1H-pyrimidine-5-carboxylate, has been explored. These compounds are synthesized from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate, leading to derivatives with varied substituents at the 5-position of the pyrimidine ring. The crystal structures of these compounds were determined using single-crystal X-ray diffraction, revealing differences in hydrogen-bond interactions among them (Stolarczyk et al., 2018).
Antimicrobial and Enzyme Assay
A study reported the synthesis of novel chromone-pyrimidine coupled derivatives using an environmentally friendly ionic liquid-promoted method. These derivatives exhibited significant in vitro antifungal and antibacterial activities. The most potent compounds were further tested for cytotoxicity and in vivo acute oral toxicity, showing non-toxic nature and good oral drug-like properties (Tiwari et al., 2018).
Antiproliferative Activity
Another research focused on the synthesis of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives and evaluated their antiproliferative activity against various human cancer cell lines. Some derivatives showed promising activity, indicating potential as anticancer agents (Mallesha et al., 2012).
Nonlinear Optical Properties
Research into the nonlinear optical properties of related compounds, such as ethyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate, revealed significant findings. The study detailed the synthesis, crystal growth, and structural evaluation, showing that these compounds possess notable nonlinear optical responses, which could be beneficial for various technological applications (Dhandapani et al., 2017).
Properties
IUPAC Name |
ethyl 6-methyl-2-oxo-4-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c1-3-22-14(20)12-10(2)16-15(21)17-13(12)23-9-11(19)18-7-5-4-6-8-18/h3-9H2,1-2H3,(H,16,17,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZUGHSSZHWFIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)N2CCCCC2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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